molecular formula C16H15N3O3S B11006392 2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11006392
M. Wt: 329.4 g/mol
InChI Key: IUYQMOBRDFWZBZ-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a thiazole ring, an isoquinoline moiety, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the isoquinoline moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the thiazole or isoquinoline rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes or receptors. The isoquinoline moiety may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins .

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)isoquinoline-4-carboxamide

InChI

InChI=1S/C16H15N3O3S/c1-22-8-7-19-10-13(14(20)18-16-17-6-9-23-16)11-4-2-3-5-12(11)15(19)21/h2-6,9-10H,7-8H2,1H3,(H,17,18,20)

InChI Key

IUYQMOBRDFWZBZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=CS3

Origin of Product

United States

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